Anthelvencin B

pyrrolamide antibiotics DNA minor groove binders structure-activity relationships

Researchers studying pyrrolamide antibiotics often lack a well-defined, non-methylated baseline scaffold to control for N-methylation effects on DNA binding affinity. Anthelvencin B (CAS 11011-26-0) directly addresses this gap as the zero N-methyl group reference compound. - Provides a ~50% relative antimicrobial activity baseline compared to mono-methylated Anthelvencin A, enabling systematic methylation-dependent potency studies. - Biosynthesized by a unique type II NRPS system with stand-alone domains, facilitating combinatorial biosynthesis and domain swapping experiments. - Documented screening reference with defined activity against MRSA, VRE, M. catarrhalis, and S. pneumoniae for efficient antimicrobial triage.

Molecular Formula C20H27N9O3
Molecular Weight 441.5 g/mol
CAS No. 11011-26-0
Cat. No. B12656567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthelvencin B
CAS11011-26-0
Molecular FormulaC20H27N9O3
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3CCC(=N3)N
InChIInChI=1S/C20H27N9O3/c1-28-10-12(7-14(28)19(31)24-6-5-16(21)22)26-20(32)15-8-11(9-29(15)2)25-18(30)13-3-4-17(23)27-13/h7-10,13H,3-6H2,1-2H3,(H3,21,22)(H2,23,27)(H,24,31)(H,25,30)(H,26,32)
InChIKeyQLVFNFMPVONXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthelvencin B Structural Identity and Baseline


Anthelvencin B (CAS 11011-26-0) is a naturally occurring pyrrolamide antibiotic isolated from Streptomyces venezuelae [1]. This compound belongs to a family of DNA minor groove binders that includes netropsin, distamycin, and congocidine [2]. Anthelvencin B was first reported in 1965 as a metabolite exhibiting both anthelmintic and moderate antibacterial activities [1]. Structurally, Anthelvencin B lacks N-methyl groups on its pyrrole units, distinguishing it from its co-produced analog Anthelvencin A [3]. The compound's biosynthesis is directed by a gene cluster that encodes a nonribosomal peptide synthetase composed exclusively of stand-alone domains, a characteristic shared with other pyrrolamides [2].

Compound Class
Non-methylated pyrrolamide DNA minor groove binder from Streptomyces venezuelae
Structural Distinction
Lacks N-methyl groups on pyrrole units, contrasting with Anthelvencin A
Biosynthetic Model
Type II NRPS with stand-alone domains and ATP-grasp ligase Ant23, suited for combinatorial biosynthesis studies

Why Anthelvencin B Cannot Be Replaced


Generic substitution among pyrrolamide antibiotics is scientifically unsound because minor structural variations within this class produce substantial differences in antimicrobial potency, biosynthetic architecture, and target pathogen spectrum. The anthelvencin biosynthetic gene cluster encodes an ATP-grasp ligase (Ant23) not universally present in other pyrrolamide pathways [1]. Furthermore, methylation status on pyrrole rings directly modulates both DNA binding affinity and antimicrobial activity, as evidenced by the ~2-fold potency differential between Anthelvencin A and Anthelvencin B [2]. The type II NRPS assembly system with stand-alone domains also presents distinct combinatorial biosynthesis opportunities compared to classical multimodular NRPSs [1].

Methylation status on pyrrole rings can shift DNA binding affinity and antimicrobial potency profile, limiting direct analog exchange
The ATP-grasp ligase Ant23 is not universally present in other pyrrolamide pathways, introducing biosynthetic context dependency
Stand-alone domain NRPS architecture may confer different combinatorial engineering outcomes vs. classical multimodular systems

Anthelvencin B Differentiation Evidence


N-Methylpyrrole Content and Structural Differentiation

Anthelvencin B differs structurally from Anthelvencin A by the complete absence of N-methyl groups on its pyrrole units. ¹H-NMR analysis demonstrates that Anthelvencin A contains one N-methyl group, whereas Anthelvencin B contains zero N-methyl groups [1]. This methylation difference is a primary structural determinant distinguishing these two co-produced pyrrolamide metabolites.

N-Methylpyrrole Content
Head-to-head
0 vs. 1 N-methyl group (Anthelvencin B vs A)
Supports structural attribution and methylation-dependent activity comparison
¹H-NMR analysis, purified compounds
pyrrolamide antibiotics DNA minor groove binders structure-activity relationships

Relative Antimicrobial Potency

The antimicrobial activity of Anthelvencin B is approximately half that of Anthelvencin A [1]. This ~2-fold potency differential provides a quantifiable baseline for experimental design when selecting between anthelvencin analogs for antimicrobial susceptibility studies or structure-activity relationship investigations.

Relative Antimicrobial Potency
Reported
~50% of Anthelvencin A activity
Supports antimicrobial screening potency context
In vitro assays; strain details not specified
antimicrobial susceptibility antibiotic potency pyrrolamide pharmacology

Type II NRPS Assembly Architecture

Anthelvencin biosynthesis requires an ATP-grasp ligase family enzyme (Ant23) in addition to the nonribosomal peptide synthetase machinery [1]. The NRPS assembling anthelvencins is composed exclusively of stand-alone domains, sometimes termed type II NRPS, which differs architecturally from the classical multimodular NRPS systems [1]. This architecture is shared with congocidine and distamycin pathways but represents a less-studied and potentially more engineerable NRPS subtype [1].

NRPS Assembly Architecture
Class-level
Stand-alone domain (type II) NRPS + Ant23 ligase
Enables combinatorial biosynthesis and domain-swapping studies
S. venezuelae ATCC 14583 gene cluster analysis
biosynthetic gene clusters nonribosomal peptide synthetase combinatorial biosynthesis

Activity Against Resistant Gram-Positive Pathogens

Anthelvencin B demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus species (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. While MIC values are not specified, this resistance-pathogen activity profile provides a documented spectrum for compound selection in antimicrobial screening programs.

Resistant Pathogen Activity
Data to verify
Reported activity against MRSA, VRE, M. catarrhalis, S. pneumoniae
Supports antimicrobial screening compound selection
Curated data; experimental conditions not specified
antimicrobial resistance MRSA VRE

Anthelvencin B Application Scenarios


Structure-Activity Relationship Studies

Researchers investigating the contribution of N-methylation to DNA binding affinity and antimicrobial potency can use Anthelvencin B as the non-methylated reference scaffold. With zero N-methyl groups compared to Anthelvencin A's single N-methyl group [1] and ~50% relative antimicrobial activity [1], Anthelvencin B provides a well-defined baseline for systematically evaluating methylation-dependent effects on potency and sequence recognition.

Combinatorial Biosynthesis and NRPS Engineering

The anthelvencin biosynthetic system, featuring stand-alone NRPS domains (type II) and the ATP-grasp ligase Ant23 [2], offers an experimentally tractable platform for combinatorial biosynthesis studies. The modular, non-covalent domain organization facilitates domain swapping and pathway refactoring experiments that are more challenging in fused multimodular NRPS systems [2].

Antimicrobial Screening Against Resistant Pathogens

Investigators developing new antimicrobials targeting drug-resistant organisms can employ Anthelvencin B as a screening reference based on its documented activity against MRSA, VRE, M. catarrhalis, and S. pneumoniae [3]. This defined spectrum enables efficient compound triage without requiring de novo profiling of all pyrrolamide candidates.

Application
Selection Property
Validation Focus
DNA minor groove binder SAR studies
Non-methylated pyrrolamide scaffold
Methylation-dependent binding and potency endpoints
Type II NRPS combinatorial biosynthesis
Stand-alone domain architecture + Ant23 ligase
Domain swapping and pathway refactoring feasibility
Antimicrobial screening (resistant Gram-positives)
Reported MRSA/VRE/S. pneumoniae activity profile
MIC and strain-panel endpoint confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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